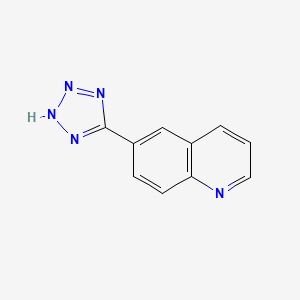

6-(1h-Tetrazol-5-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N5 |

|---|---|

Molecular Weight |

197.20 g/mol |

IUPAC Name |

6-(2H-tetrazol-5-yl)quinoline |

InChI |

InChI=1S/C10H7N5/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1/h1-6H,(H,12,13,14,15) |

InChI Key |

QYCRJBHJHMRIOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 6 1h Tetrazol 5 Yl Quinoline

Established Synthetic Pathways for 6-(1H-Tetrazol-5-yl)quinoline and Analogues

Multi-Step Synthesis Approaches

Multi-step synthesis is a conventional and widely employed method for the preparation of this compound. This approach involves the initial synthesis and isolation of a quinoline-6-carbonitrile precursor, which is subsequently converted to the desired tetrazole. A common route begins with the Skraup synthesis or a related method to construct the quinoline (B57606) ring system, followed by functional group manipulations to introduce the cyano group at the C-6 position.

The key transformation in this sequence is the cycloaddition of an azide (B81097) source with the quinoline-6-carbonitrile. This reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) and often requires heating for an extended period. The use of sodium azide in the presence of an ammonium salt, like ammonium chloride, is a classic combination that generates hydrazoic acid in situ, which then reacts with the nitrile.

A representative multi-step synthesis can be summarized as follows:

Synthesis of 6-cyanoquinoline: This precursor can be prepared from 6-aminoquinoline via the Sandmeyer reaction, where the amino group is diazotized and subsequently displaced by a cyanide.

Cycloaddition to form the tetrazole ring: The isolated 6-cyanoquinoline is then reacted with an azide source to form this compound.

One-Pot Reaction Strategies

In a typical one-pot synthesis, the formation of the quinoline-6-carbonitrile and the subsequent cycloaddition reaction are performed sequentially in the same reactor. For example, a reaction could start with a suitable quinoline precursor that is converted to the 6-cyano derivative, and then, without isolation, the azide reagent is added to facilitate the tetrazole formation. This streamlined process is not only more efficient but also minimizes the handling of potentially hazardous intermediates.

Precursor Chemistry and Reagent Selection in Tetrazole Cycloaddition

The success of the tetrazole synthesis is highly dependent on the choice of precursors and reagents for the cycloaddition step. The primary precursor is the quinoline-6-carbonitrile, the reactivity of which can be influenced by other substituents on the quinoline ring.

The selection of the azide source and any catalysts or additives is crucial for the reaction's efficiency and safety. Common azide sources include:

Sodium azide (NaN₃): This is the most common and cost-effective azide source. It is often used in combination with an acid or an ammonium salt to generate hydrazoic acid in situ.

Trimethylsilyl (B98337) azide (TMSN₃): This reagent is often used for its higher reactivity and better solubility in organic solvents. It can sometimes lead to milder reaction conditions.

Diphenyl phosphorazidate (DPPA): This reagent can also serve as an azide source and is sometimes employed in specific synthetic contexts.

The choice of solvent also plays a significant role, with polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) being commonly used due to their ability to dissolve the reagents and their high boiling points, which allow for the necessary reaction temperatures.

Advanced Synthetic Techniques Utilized in this compound Production

In recent years, advanced synthetic techniques have been applied to the synthesis of this compound to overcome some of the limitations of traditional methods, such as long reaction times and harsh conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of tetrazoles. By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly to the required temperature, often leading to a dramatic reduction in reaction times from hours or days to just minutes.

The application of microwave heating to the cycloaddition of 6-cyanoquinoline with sodium azide has been shown to significantly enhance the reaction rate and improve yields. The high efficiency of energy transfer in microwave synthesis allows for the rapid achievement of the activation energy required for the cycloaddition, making it a highly attractive method for the rapid synthesis of libraries of tetrazole-containing compounds for drug discovery.

| Synthesis Method | Reaction Time | Typical Yield |

| Conventional Heating | 12-48 hours | 60-80% |

| Microwave-Assisted | 5-30 minutes | 85-95% |

In Situ Tetrazole Formation Methods

In situ formation methods involve the generation of the active azide species directly in the reaction mixture, which then immediately reacts with the nitrile precursor. This approach can enhance safety by avoiding the isolation and handling of potentially explosive azide compounds.

For the synthesis of this compound, an in situ method could involve the reaction of sodium azide with a proton source, such as ammonium chloride or acetic acid, within the reaction vessel containing the 6-cyanoquinoline. The hydrazoic acid formed in this process is highly reactive and readily undergoes cycloaddition with the nitrile. This technique is often employed in both conventional and microwave-assisted syntheses to ensure a controlled and efficient reaction.

The development of these advanced and in situ methods continues to refine the synthesis of this compound, making it more accessible for research and development in various fields, particularly in the design of new therapeutic agents.

Catalytic Approaches in Quinoline-Tetrazole Synthesis (e.g., Metal-Mediated, Lewis Acid Catalysis)

The conversion of the nitrile functionality in 6-cyanoquinoline to the tetrazole ring is most effectively achieved through catalytic [3+2] cycloaddition with an azide source. This reaction is often sluggish without a catalyst but can be significantly accelerated by various catalytic systems, broadly categorized as Lewis acid and metal-mediated approaches. These catalysts function by activating the nitrile group, thereby making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.orgyoutube.com

Lewis Acid Catalysis: Lewis acids are a cornerstone in the synthesis of 5-substituted-1H-tetrazoles from organic nitriles. organic-chemistry.org Catalysts such as zinc salts (e.g., zinc(II) chloride, zinc bromide), aluminum salts, and antimony trioxide (Sb2O3) have proven effective. organic-chemistry.orgyoutube.comsemanticscholar.org The mechanism of action involves the coordination of the Lewis acid to the nitrogen atom of the nitrile. This coordination withdraws electron density from the carbon-nitrogen triple bond, polarizing it and increasing the electrophilicity of the nitrile carbon. organic-chemistry.orgyoutube.com This activation facilitates the subsequent attack by the azide anion, leading to the formation of the tetrazole ring. organic-chemistry.org The use of zinc salts in water has been shown to be a particularly effective and broad-scoping method. organic-chemistry.org Other non-metal Lewis acidic systems, such as silica sulfuric acid, have also been employed to catalyze this cycloaddition effectively. semanticscholar.org

Metal-Mediated Catalysis: Transition metal complexes are also widely used to catalyze the synthesis of 5-substituted 1H-tetrazoles. acs.org Various metals, including cobalt, iron, palladium, and tin, have been utilized. semanticscholar.orgacs.orgmdpi.com A Cobalt(II) complex with a tetradentate ligand, for example, has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to a variety of organonitriles with excellent yields. acs.org In a similar vein, organotin compounds like dibutyltin (B87310) oxide have been used as catalysts in conjunction with trimethylsilyl azide, a safer alternative to hydrazoic acid. mdpi.com This method is advantageous as it often proceeds in good yields and allows for easier product separation compared to reactions run in high-boiling point solvents like DMF. mdpi.com Iron salts are noted for being cheap and environmentally friendly catalysts for this transformation. semanticscholar.org

The table below summarizes various catalytic systems used for the synthesis of 5-substituted-1H-tetrazoles from nitriles, a reaction directly applicable to the synthesis of this compound from 6-cyanoquinoline.

| Catalyst | Azide Source | Solvent | Conditions | Yield | Reference |

| Zinc(II) Chloride | Sodium Azide | Isopropanol | Reflux | Very Good | organic-chemistry.org |

| Cobalt(II) Complex | Sodium Azide | DMSO | 110 °C, 12 h | Excellent | acs.org |

| Dibutyltin Oxide | Trimethylsilyl Azide | Toluene | Reflux, 74 h | 92% | mdpi.com |

| Iron(II) Acetate | Trimethylsilyl Azide | Toluene | Not specified | Good | semanticscholar.org |

| Antimony Trioxide | Sodium Azide | Not specified | Not specified | Good | semanticscholar.org |

Reaction Mechanism Investigations for this compound Formation

The formation of the tetrazole ring in this compound from 6-cyanoquinoline and an azide source is a classic example of a 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition reaction. acs.orgnih.gov Mechanistic investigations have sought to understand the precise steps involved, including the role of catalysts, the nature of the cycloaddition (concerted vs. stepwise), and the key intermediates that govern the reaction pathway. youtube.comacs.org

Mechanistic Studies of [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is the most common and fundamental method for synthesizing the tetrazole ring. nih.gov This process involves the reaction of a 1,3-dipole (the azide ion, N₃⁻) with a dipolarophile (the nitrile group, -C≡N). While often depicted as a concerted process, mechanistic studies, particularly in catalyzed reactions, suggest a more complex, stepwise pathway. youtube.com

Theoretical studies on analogous [3+2] cycloaddition reactions, analyzed through Molecular Electron Density Theory (MEDT), indicate that the reaction often proceeds through a one-step, two-stage mechanism. mdpi.com The reaction begins with the formation of a pre-reaction complex between the reactants. mdpi.com The process then moves through a single transition state to form the final cycloadduct. The key bond-forming events may not be perfectly synchronous, leading to the "two-stage" description within a single step. mdpi.com

In the context of the synthesis of this compound, the general mechanism proceeds as follows:

Activation of the Nitrile : In catalyzed reactions, a Lewis acid or metal catalyst coordinates to the nitrogen of the cyano group. This activation polarizes the C≡N bond, increasing the electrophilicity of the carbon atom. organic-chemistry.orgyoutube.com

Nucleophilic Attack : The azide anion attacks the activated nitrile carbon. youtube.com

Cyclization : The resulting intermediate undergoes intramolecular cyclization to form the five-membered tetrazole ring. organic-chemistry.orgyoutube.com

Protonation : A final protonation step, typically during acidic workup, yields the 1H-tetrazole tautomer. youtube.com

This transformation is driven thermodynamically by the formation of the stable, aromatic tetrazole ring. youtube.com

Role of Intermediates in Quinoline-Tetrazole Synthetic Pathways

The identification and characterization of intermediates are crucial for a complete understanding of the reaction mechanism. In the synthesis of this compound, both open-chain and coordination-complex intermediates have been proposed and, in some cases, isolated.

Open-Chain Intermediate: Following the initial nucleophilic attack of the azide ion on the activated nitrile carbon, an open-chain intermediate is formed. organic-chemistry.orgyoutube.com This species is typically a vinyl azide-like or an imidoyl azide derivative which is not isolated but rapidly cyclizes to form the more stable tetrazole ring. organic-chemistry.org The cyclization is an intramolecular nucleophilic addition of the terminal nitrogen of the azide moiety to the imine carbon.

Metal-Complex Intermediates: In metal-catalyzed reactions, the mechanism involves the initial coordination of either the nitrile or the azide to the metal center. acs.org Detailed mechanistic investigation of a cobalt-catalyzed system provided strong evidence for the intermediacy of a metal-azido complex. Researchers were able to isolate and structurally characterize a cobalt(II) diazido complex, which was shown to be a key intermediate in the catalytic cycle. acs.org This finding suggests that the reaction may proceed via the coordination of the nitrile to this metal-azido intermediate, followed by an intramolecular cycloaddition within the coordination sphere of the metal. This contrasts with mechanisms where the catalyst solely acts as a Lewis acid to activate the nitrile. The ability of the azide ligand coordinated to the metal center to directly interact with the nitrile can offer enhanced activity in the cycloaddition step. acs.org

Computational Chemistry and Structure Activity Relationship Sar Theories

Theoretical Frameworks of Structure-Activity Relationships in Quinoline-Tetrazole Systems

The fusion of a quinoline (B57606) scaffold with a tetrazole ring creates a molecular architecture that has drawn significant interest in medicinal chemistry. chemrestech.com The quinoline moiety is a recognized pharmacophore in numerous biologically active compounds, while the tetrazole ring serves as a crucial functional group, often acting as a bioisosteric replacement for carboxylic acid. chemrestech.comtandfonline.com Understanding the structure-activity relationships (SAR) within this hybrid system is essential for designing potent and selective therapeutic agents. Theoretical frameworks for these systems focus on how modifications to the core structure influence interactions with biological targets. nih.gov

The biological activity of quinoline-tetrazole derivatives is highly sensitive to the nature and position of substituents on both the quinoline and tetrazole rings. nih.gov These modifications can alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its binding affinity to receptors or enzymes, as well as its pharmacokinetic profile.

Research into related scaffolds has provided key insights into these relationships. For instance, in a study on thiopyrano[2,3-b]quinolines containing a tetrazole moiety, the introduction of a methyl group at the 6-position of the quinoline scaffold resulted in a loss of antiviral activity. nih.gov This suggests that even a small, sterically conservative substituent at this position can disrupt a critical interaction with the biological target. nih.gov Conversely, modifications to the tetrazole ring itself, such as the introduction of a methyl or propyl group at different nitrogen positions, were also found to significantly affect antiviral efficacy, highlighting the importance of the tetrazole's substitution pattern. nih.gov

Similarly, in a series of tetrazole-rhodanine hybrids, the introduction of a methoxy (B1213986) (-OMe) group at the C-6 or C-7 position of the quinoline ring was found to reduce antimycobacterial activity. chemrestech.com This indicates that increasing electron density or steric bulk at these positions is detrimental to the desired biological effect. These findings underscore a fundamental principle of SAR: the scaffold's interaction with its target is precisely orchestrated, and minor structural changes can lead to significant variations in biological outcomes by affecting noncovalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic contacts. tandfonline.com

A central concept in the design of quinoline-tetrazole systems is the principle of bioisosterism, where the tetrazole ring serves as a non-classical bioisostere for a carboxylic acid group. chemrestech.comtandfonline.com Bioisosteres are functional groups that possess similar physicochemical properties and can produce broadly similar biological effects. The replacement of a carboxylic acid with a tetrazole ring is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties. tandfonline.comrug.nl

The theoretical basis for this replacement lies in the comparable properties of the two functional groups. researchgate.net Both the 5-substituted-1H-tetrazole and the carboxylic acid group are acidic, with similar pKa values (approximately 4.5–4.9 for tetrazole and 4.2–4.4 for carboxylic acid), meaning they are both ionized at physiological pH. rug.nlresearchgate.net Furthermore, the tetrazolate anion, like the carboxylate anion, features a planar structure where the negative charge is delocalized across multiple atoms, which is favorable for receptor-ligand interactions. rug.nl Computational studies have shown that the topologies of the electrostatic potential and electron density of the two anions are remarkably similar. researchgate.net

This bioisosteric substitution offers several theoretical advantages:

Metabolic Stability : The tetrazole ring is generally more resistant to metabolic degradation pathways compared to the carboxylic acid moiety. tandfonline.comsci-hub.ru

Increased Lipophilicity : Tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can improve the molecule's ability to cross biological membranes. rug.nl

Enhanced Bioavailability : The combination of metabolic stability and improved membrane permeability can lead to better oral bioavailability. chemrestech.comtandfonline.com

Receptor Interaction : The nitrogen-rich tetrazole ring provides additional opportunities for forming hydrogen bonds with target receptors compared to a carboxylic acid. rug.nl

Table 1: Comparison of Carboxylic Acid and 1H-Tetrazole Properties

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | rug.nlresearchgate.net |

| Anion Geometry | Planar, delocalized charge | Planar, delocalized charge | rug.nl |

| Metabolic Stability | Susceptible to metabolic transformations | Generally resistant to metabolic degradation | tandfonline.com |

| Lipophilicity of Anion | Lower | Higher | rug.nl |

Advanced Computational and Molecular Modeling Studies of 6-(1H-Tetrazol-5-yl)quinoline

While direct experimental data on the conformational and electronic properties of this compound are limited, advanced computational and molecular modeling techniques provide powerful tools to predict its behavior at a molecular level. These in silico methods, particularly quantum chemical calculations, are instrumental in rationalizing structure-activity relationships and guiding the design of new derivatives. nih.govekb.eg

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to solve the electronic structure of a molecule, providing deep insights into its geometry, stability, and reactivity. researchgate.netmdpi.com For a molecule like this compound, DFT methods, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to perform structural optimization and calculate various molecular properties. researchgate.netmdpi.com

The electronic structure of a molecule governs its reactivity and interactions. Quantum chemical calculations can determine several key descriptors that characterize the electronic properties of this compound. taylorfrancis.com

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govekb.eg For related quinoline derivatives, HOMO energies have been calculated in the range of -0.20 to -0.26 eV and LUMO energies from -0.06 to -0.11 eV. ekb.eg

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of both the quinoline and tetrazole rings, indicating sites for potential hydrogen bonding. nih.gov

Global Reactivity Descriptors : From the HOMO and LUMO energies, other reactivity indices can be calculated, such as chemical hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω). taylorfrancis.comrsc.org These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability | ekb.egtaylorfrancis.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability | ekb.egtaylorfrancis.com |

| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity | nih.govekb.eg |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud | taylorfrancis.comrsc.org |

| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom/molecule to attract electrons | taylorfrancis.comrsc.org |

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, which corresponds to the global minimum on its potential energy surface. mdpi.com For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the C6 atom of the quinoline ring to the C5 atom of the tetrazole ring.

While the quinoline and tetrazole rings themselves are aromatic and thus largely planar, their relative orientation can vary. A computational conformational analysis would involve:

Defining the Dihedral Angle : The key variable is the dihedral angle defined by the atoms C5-C6(quinoline)-C5(tetrazole)-N1(tetrazole).

Potential Energy Scan : The total energy of the molecule is calculated at fixed increments of this dihedral angle (e.g., every 10-15 degrees) to map the potential energy surface for the rotation.

Identifying Minima : The resulting energy profile would reveal the lowest energy conformer(s). It is expected that the most stable conformation would be one where steric hindrance between the two ring systems is minimized, likely favoring a near-planar arrangement to maximize conjugation, unless prevented by steric clashes with adjacent atoms. The results of such calculations are crucial for molecular docking studies, as using the correct, low-energy conformation is essential for accurately predicting binding modes and affinities with a biological target. nih.gov

Molecular Docking and Theoretical Binding Mechanism Predictions (In Silico)

Molecular docking serves as a computational microscope, offering a glimpse into the plausible binding modes of a ligand within the active site of a biological target. For derivatives closely related to this compound, docking studies have been instrumental in elucidating their potential mechanisms of action.

Research on a series of 3-[(5-benzyl/benzylthio-2H-tetrazol-2-yl) methyl]-2-chloro-6-substituted quinolines has provided valuable insights into how this class of compounds may interact with various biological targets. chemrestech.com These studies have explored their binding potential with macromolecules such as DNA, as well as enzymes like dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT), which are validated targets for anticancer and antifungal therapies, respectively. chemrestech.com

Anticancer Target Interactions:

When docked with DNA (PDB IDs: 1AU5 and 453D), certain derivatives of the quinoline-tetrazole scaffold demonstrated the potential to act as covalent cross-linkers and intercalators, exhibiting high C-score values, which indicate favorable binding energies. chemrestech.com This suggests that the quinoline ring, a known DNA intercalating agent, combined with the tetrazole moiety, could contribute to significant anti-proliferative activity.

Antifungal Target Interactions:

In docking studies against fungal DHFR and NMT, derivatives bearing bromo and fluoro substituents on the quinoline ring showcased diverse binding modes. chemrestech.com A key interaction observed was hydrogen bonding, a critical factor in the stability of ligand-protein complexes. For instance, specific derivatives were predicted to form hydrogen bonds with key amino acid residues within the active sites of these enzymes, suggesting a potential mechanism for their antifungal effects. chemrestech.com

The theoretical binding predictions for these related compounds suggest that this compound likely engages in a combination of interactions with its biological targets. The planar quinoline ring is well-suited for π-π stacking interactions with aromatic residues in a protein's active site. The nitrogen atoms of both the quinoline and tetrazole rings can act as hydrogen bond acceptors, while the N-H group of the tetrazole can serve as a hydrogen bond donor. These interactions are crucial for the affinity and specificity of the compound.

Table 1: Predicted Interactions of Tetrazolylmethyl Quinoline Derivatives with Biological Targets

| Target Protein | PDB ID | Key Predicted Interactions | Potential Effect | Reference |

|---|---|---|---|---|

| DNA | 1AU5, 453D | Covalent cross-linking, Intercalation | Anticancer | chemrestech.com |

| Dihydrofolate Reductase | - | Hydrogen bonding | Antifungal | chemrestech.com |

| N-Myristoyl Transferase | - | Hydrogen bonding, Diverse binding modes | Antifungal | chemrestech.com |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. rsc.org For quinoline derivatives, pharmacophore models have been successfully developed to identify key features for various therapeutic targets, including VEGFR-2 tyrosine kinase, a key player in angiogenesis. rsc.org

A typical pharmacophore model for quinoline-based inhibitors often includes a combination of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. rsc.org For instance, a five-point pharmacophore model developed for VEGFR-2 inhibitors consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. rsc.org

Based on the structure of this compound and established pharmacophore models for related compounds, we can deduce the key pharmacophoric features and ligand design principles:

Aromatic Ring (AR): The quinoline core itself serves as a crucial aromatic feature, likely involved in π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the quinoline ring and the nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. These features are critical for anchoring the ligand to the protein through interactions with donor residues like lysine (B10760008) or arginine.

Hydrogen Bond Donor (HBD): The N-H group of the tetrazole ring provides a hydrogen bond donor feature, which can interact with acceptor residues such as aspartate or glutamate (B1630785) in the active site.

Ligand Design Principles:

Based on these pharmacophoric features, several principles for designing new ligands based on the this compound scaffold can be proposed:

Modification of the Quinoline Ring: Introduction of various substituents at different positions of the quinoline ring can modulate the electronic properties and steric bulk, potentially enhancing binding affinity and selectivity. For example, adding electron-withdrawing or electron-donating groups could influence the hydrogen bonding capacity of the quinoline nitrogen.

Substitution on the Tetrazole Ring: While the parent compound has an unsubstituted tetrazole, alkyl or aryl substitutions at the nitrogen atoms of the tetrazole ring could be explored to probe for additional binding pockets and improve pharmacokinetic properties.

Scaffold Hopping: The quinoline ring could be replaced by other bicyclic aromatic systems to explore different vector spaces while maintaining the key pharmacophoric features.

Linker Modification: If a linker were to be introduced between the quinoline and tetrazole moieties, its length and flexibility could be optimized to achieve a more favorable binding conformation.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophore Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | Quinoline Ring | π-π Stacking, Hydrophobic Interactions |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen, Tetrazole Nitrogens | Hydrogen Bonding with Donor Residues |

| Hydrogen Bond Donor (HBD) | Tetrazole N-H | Hydrogen Bonding with Acceptor Residues |

| Hydrophobic Feature (HY) | Bicyclic Quinoline System | Interaction with Hydrophobic Pockets |

Molecular Dynamics Simulations for Interaction Profiling

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the key residues involved in binding. While specific MD simulation studies on this compound are not yet available in the public domain, studies on other quinoline derivatives provide a framework for understanding what such simulations could reveal.

MD simulations of quinoline derivatives in complex with their target proteins have been used to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can assess the stability of the binding pose predicted by molecular docking. A stable RMSD suggests that the ligand remains securely bound in the active site.

Analyze Interaction Durability: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. This helps to identify the most critical interactions for maintaining the stability of the ligand-protein complex.

Profile Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. This can provide clues about the mechanism of action and potential allosteric effects.

Calculate Binding Free Energies: Advanced MD-based methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand-protein complex, providing a more quantitative measure of binding affinity than docking scores alone.

For this compound, an MD simulation in complex with a putative target would likely reveal the dynamics of the hydrogen bonds formed by the tetrazole and quinoline nitrogens. It would also illustrate the stability of any π-π stacking interactions involving the quinoline ring. Furthermore, such simulations could highlight the role of water molecules in mediating interactions between the ligand and the protein, a factor often not fully captured by static docking methods. The insights gained from these simulations would be invaluable for the rational design of next-generation inhibitors with improved potency and residence time.

Advanced Spectroscopic and Crystallographic Investigations of 6 1h Tetrazol 5 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular framework of 6-(1H-tetrazol-5-yl)quinoline.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and tetrazole moieties. The chemical shifts are influenced by the electronic environment of each proton. Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The proton attached to the tetrazole nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature, although its observation can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm), while the carbon of the tetrazole ring is expected at a lower field, typically around δ 155 ppm. mdpi.com Theoretical calculations and comparison with similar structures are often employed to aid in the precise assignment of these chemical shifts. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H2 | ~8.9 | C2 | ~150 | | H3 | ~7.5 | C3 | ~122 | | H4 | ~8.2 | C4 | ~136 | | H5 | ~8.1 | C4a | ~129 | | H7 | ~7.8 | C5 | ~130 | | H8 | ~7.6 | C6 | ~128 | | N-H (Tetrazole) | >10 (broad) | C7 | ~128 | | | | C8 | ~122 | | | | C8a | ~148 | | | | C (Tetrazole) | ~155 |

Note: These are estimated values and actual experimental data may vary.

To unequivocally assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, various 2D NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the quinoline ring, such as H2-H3, H3-H4, H5-H7 (meta-coupling), and H7-H8, which is crucial for assigning the protons of the benzenoid and pyridine (B92270) rings within the quinoline system. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signals for C2, C3, C4, C5, C7, and C8 would each show a cross-peak with their respective attached protons H2, H3, H4, H5, H7, and H8. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity of different molecular fragments. youtube.com For instance, HMBC would show correlations from the quinoline protons to the tetrazole carbon, confirming the attachment of the tetrazole ring at the C6 position. Correlations from H5 and H7 to the tetrazole carbon would be expected, definitively establishing the substitution pattern. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum, characteristic bands for the N-H stretching vibration of the tetrazole ring are expected in the region of 2200-2800 cm⁻¹, often appearing as a broad band. mdpi.com The C=N and N=N stretching vibrations of the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com The quinoline moiety will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1450-1620 cm⁻¹ range. amazonaws.comresearchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric ring breathing modes of the quinoline and tetrazole rings are often prominent in the Raman spectrum. For quinoline itself, characteristic Raman bands are observed around 520, 1034, and 1370 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Tetrazole N-H Stretch | 2200 - 2800 (broad) | IR |

| C=C/C=N Ring Stretches (Quinoline) | 1450 - 1620 | IR, Raman |

| C=N/N=N Stretches (Tetrazole) | 1400 - 1600 | IR, Raman |

| In-plane C-H Bending | 1000 - 1300 | IR |

| Out-of-plane C-H Bending | 700 - 900 | IR |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₇N₅), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) at an m/z value corresponding to the calculated exact mass of 198.0774, confirming the molecular formula. mdpi.com

The fragmentation of 5-substituted tetrazoles under mass spectrometric conditions is well-documented and often involves the characteristic loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com The fragmentation pathway of the quinoline ring typically involves the cleavage of the heterocyclic ring.

A plausible fragmentation pattern for this compound upon electron ionization or electrospray ionization could involve the following steps:

Initial loss of N₂ from the tetrazole ring to form a nitrilimine or related reactive intermediate.

Subsequent fragmentation of the quinoline ring system.

For protonated molecules ([M+H]⁺), the loss of HN₃ is a common pathway observed for 1H-tetrazoles. lifesciencesite.com

The resulting fragment ions provide a fingerprint that can be used to confirm the identity of the compound. researchgate.netnaturalspublishing.com

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been detailed in the provided search results, analysis of closely related structures, such as 6-(1H-tetrazol-5-yl)-1H-indole monohydrate, offers valuable insights into the likely solid-state conformation and packing. nih.gov

It is expected that the quinoline and tetrazole rings would be nearly coplanar to maximize π-system conjugation. The crystal packing is likely to be dominated by intermolecular hydrogen bonds involving the acidic N-H proton of the tetrazole ring and the nitrogen atoms of both the tetrazole and quinoline rings acting as hydrogen bond acceptors. nih.gov Specifically, N-H···N hydrogen bonds are anticipated, which could lead to the formation of chains, dimers, or more complex supramolecular architectures.

Furthermore, π–π stacking interactions between the aromatic quinoline systems are also expected to play a significant role in stabilizing the crystal lattice. nih.gov The possibility of polymorphism, where the compound can exist in different crystalline forms with distinct physical properties, should also be considered. Different packing arrangements and hydrogen bonding networks can give rise to different polymorphs.

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π–π stacking |

Note: This data is hypothetical and based on the crystal structures of similar molecules. nih.govresearchgate.net Experimental determination is required for confirmation.

Coordination Modes in Metal Complexes

Extensive searches for crystallographic and spectroscopic data on metal complexes of this compound did not yield specific research findings detailing its coordination modes. The scientific literature available through the conducted searches focuses on related but structurally distinct compounds, such as other isomers or derivatives of tetrazolyl-quinolines, or more broadly on the coordination chemistry of the constituent quinoline and tetrazole moieties in separate molecules.

While the quinoline nitrogen and the nitrogen atoms of the tetrazole ring are the anticipated coordination sites, there is no specific experimental data in the provided results to construct a detailed, accurate, and verifiable account of the coordination modes, bond lengths, or bond angles for complexes formed specifically with this compound. The strict requirement for scientific accuracy and the focus solely on the title compound precludes extrapolation from related structures. Therefore, a data table on its coordination parameters cannot be generated. Further experimental research is required to elucidate the precise manner in which this compound interacts with various metal centers.

Applications As Chemical Probes and Building Blocks in Research

Utilization of 6-(1H-Tetrazol-5-yl)quinoline as a Chemical Scaffold

The structural framework of this compound, which features both quinoline (B57606) and tetrazole moieties, serves as a versatile starting point for the synthesis of more complex molecules. nih.gov Both quinoline and tetrazole derivatives are recognized for their wide-ranging pharmacological activities, and their combination in a single molecule offers a promising strategy for the discovery of new bioactive agents. nih.govorientjchem.org

Design of Novel Heterocyclic Systems and Libraries

The quinoline nucleus is a prominent scaffold in drug design, known for its presence in a variety of pharmacologically active compounds. orientjchem.org Similarly, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often incorporated into drug candidates to enhance their metabolic stability and absorption. mdpi.com

The isomeric fused ring system, tetrazolo[1,5-a]quinoline (B14009986), has been effectively used as a scaffold for generating new heterocyclic compounds. For instance, derivatives of tetrazolo[1,5-a]quinoline have been synthesized and subsequently modified to create diverse libraries of molecules with potential anti-inflammatory and antibacterial properties. nih.gov This approach highlights the potential of the quinoline-tetrazole core in generating novel chemical diversity. For example, a series of tetrazolo[1,5-a]quinoline derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, with some compounds showing activity comparable to the standard drug indomethacin. nih.gov

Furthermore, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized, demonstrating the utility of the quinoline-tetrazole backbone in creating complex heterocyclic systems with potential antiviral activities. nih.gov

Role in Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse compounds. The principles of combinatorial synthesis, particularly microwave-assisted, three-component domino reactions, have been successfully applied to generate libraries of fused heterocyclic compounds, including derivatives of quinoline. nih.gov While direct examples of this compound in large combinatorial libraries are not extensively documented, the adaptability of both the quinoline and tetrazole moieties to various reaction conditions makes this scaffold a suitable candidate for such synthetic strategies. The development of dynamic combinatorial libraries represents a sophisticated approach to identify molecules with specific properties, and scaffolds like this compound could be valuable building blocks in these systems. rsc.org

Investigations of In Vitro Biological Target Interactions (Mechanistic Focus)

The quinoline-tetrazole framework is a key feature in molecules designed to interact with various biological targets. In vitro studies are crucial for elucidating the mechanisms of these interactions at a molecular level.

Receptor Ligand Interaction Studies and Binding Site Exploration (In Vitro Models)

The quinoline moiety is a key component of ligands designed to interact with various receptors. For instance, derivatives of pyrazolo[1,5-a]pyrimidines, which can be considered quinoline bioisosteres, have been studied for their binding to benzodiazepine (B76468) receptors. nih.gov While these specific compounds did not show high affinity, the research highlights the methodological approach to studying receptor interactions. nih.gov

In a different context, a structurally novel decahydroisoquinoline (B1345475) derivative containing a tetrazolyl ethyl side chain was identified as a systemically active, competitive AMPA receptor antagonist. acs.org This demonstrates the potential of combining a nitrogen-containing heterocyclic core with a tetrazole moiety to achieve specific receptor interactions.

Role in Coordination Chemistry and Material Science Research

The nitrogen atoms in both the quinoline and tetrazole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and physical properties is a significant area of research.

Tetrazole-containing ligands are known for their versatile coordination modes, capable of bridging multiple metal centers to form one-, two-, and three-dimensional networks. unimi.it For example, six novel coordination polymers have been synthesized using 5-(1H-tetrazol-5-yl)isophthalic acid as a ligand, resulting in structures with interesting magnetic and luminescence properties. rsc.org Similarly, pyridine-based ligands with a tetrazolyl methyl substituent have been used to create a variety of coordination complexes with diverse structural frameworks. rsc.org

The quinoline moiety itself is also a well-established ligand in coordination chemistry. Coordination polymers have been prepared using bis(8-hydroxyquinolin-5-yl) ligands with various transition metal ions. researchgate.net The combination of both the quinoline and tetrazole functionalities in this compound offers the potential for creating novel coordination polymers with unique topologies and properties. The preorganization of the ligand, a key concept in designing stable and selective metal complexes, is a feature that could be exploited with the rigid quinoline-tetrazole structure. uncw.edu The resulting materials could have applications in areas such as luminescence, catalysis, and gas storage.

Design and Synthesis of Metal Coordination Complexes

The design of metal coordination complexes utilizing ligands akin to this compound often leverages the distinct coordination preferences of the different nitrogen atoms within the molecule. The tetrazole group can act as a versatile linker, bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers. researchgate.net The quinoline nitrogen, on the other hand, typically acts as a monodentate or bidentate chelating agent. The interplay between these coordination modes allows for the construction of a variety of supramolecular architectures. rsc.orgrsc.org

The synthesis of such complexes is commonly achieved through solvothermal or hydrothermal methods. rsc.org These techniques involve the reaction of the ligand with a metal salt in a sealed vessel at elevated temperatures. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final structure of the coordination complex. For instance, the use of different metal ions can lead to variations in the dimensionality and topology of the resulting framework.

While specific crystal structures for metal complexes of this compound are not extensively documented in the reviewed literature, studies on analogous compounds provide insight into the expected structural motifs. For example, coordination polymers constructed from ligands containing both tetrazole and other nitrogen-containing aromatic rings demonstrate the formation of intricate networks with interesting properties, such as luminescence. rsc.org

Table 1: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Site | Potential Coordination Mode | Resulting Structure |

| Tetrazole Nitrogen Atoms | Bridging (bidentate, tridentate, etc.) | Coordination Polymers (1D, 2D, 3D) |

| Quinoline Nitrogen Atom | Monodentate or Bidentate Chelation | Discrete Complexes or part of a larger framework |

| Both Moieties | Combined Chelating and Bridging | Complex Supramolecular Architectures |

Theoretical Considerations for Material Science Applications

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the potential of molecules like this compound for applications in materials science. nih.govrsc.org These theoretical investigations provide insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters that govern the optical and electronic properties of the material. nih.govresearchgate.net

For quinoline derivatives, DFT calculations have been used to determine key properties such as the HOMO-LUMO energy gap, which is crucial for understanding the material's electronic conductivity and optical absorption characteristics. nih.gov A smaller energy gap is often associated with higher chemical reactivity and can be indicative of potential applications in organic electronics. The distribution of electron density in the HOMO and LUMO can reveal the regions of the molecule involved in charge transfer processes, which is fundamental for designing materials for applications in organic light-emitting diodes (OLEDs) and solar cells.

Theoretical studies on tetrazole derivatives have highlighted their potential as high-energy materials due to their high nitrogen content and enthalpy of formation. researchgate.net Computational analysis of tetrazole-containing compounds can predict their stability and energetic performance. researchgate.net

Table 2: Predicted Electronic Properties of Quinoline-Tetrazole Derivatives from Theoretical Studies

| Property | Significance in Material Science |

| HOMO-LUMO Energy Gap | Determines electronic conductivity and optical properties. |

| Electron Affinity and Ionization Potential | Indicates the ease of accepting or donating an electron. |

| Dipole Moment and Polarizability | Relates to the non-linear optical (NLO) properties. |

| Charge Distribution | Identifies regions of the molecule active in charge transfer. |

Future Research Directions and Theoretical Perspectives

Emerging Synthetic Strategies for 6-(1H-Tetrazol-5-yl)quinoline and Analogues

The construction of the this compound framework and its analogues relies on efficient chemical syntheses. Traditional and emerging strategies focus on the creation of the tetrazole ring from a precursor nitrile group attached to the quinoline (B57606) core.

A prevalent method involves the [2+3] cycloaddition reaction between a quinoline nitrile and an azide (B81097) source. A common and safer approach utilizes trimethylsilyl (B98337) azide in the presence of a catalyst like dibutyltin (B87310) oxide, which efficiently converts the nitrile to the 5-substituted-1H-tetrazole ring. mdpi.comresearchgate.net This method offers advantages over the in-situ generation of hazardous hydrazoic acid and is effective even for sterically hindered molecules. mdpi.comresearchgate.net

More advanced and innovative synthetic routes are continuously being developed to enhance efficiency and molecular diversity. These include:

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Ugi-azide reaction, allow for the rapid assembly of complex quinoline-tetrazole hybrids from simple starting materials. nih.gov This strategy was successfully used to prepare a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, where variations in the linker and side chains were easily introduced. nih.gov Another approach uses tetrazole aldehydes as novel building blocks in Passerini and Ugi reactions to create diverse, drug-like molecules. beilstein-journals.org

Tandem Reactions: Novel tandem reactions, such as the thio-Michael/aza-Morita–Baylis–Hillman reaction, have been developed to synthesize complex fused systems like 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines. nih.gov This approach generates significant molecular complexity in a limited number of steps. nih.gov

Greener Methods: The development of more environmentally friendly synthetic protocols, such as one-pot reactions and microwave-assisted synthesis, is an emerging trend for creating quinoline hybrids, aiming to reduce reaction times and increase yields. thesciencein.org

A key precursor for many of these syntheses is often a substituted quinoline carbaldehyde or carbonitrile, which can be prepared via established methods like the Vilsmeier-Haack reaction. chemrestech.com

Table 1: Overview of Synthetic Methodologies for Quinoline-Tetrazole Analogues

| Synthetic Strategy | Key Reagents/Reaction Type | Precursor(s) | Example Product Class | Reference(s) |

| Cycloaddition | Trimethylsilyl azide, Dibutyltin oxide | Quinoline-carbonitrile | 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline | mdpi.com, researchgate.net |

| Multicomponent Reaction | Ugi-azide reaction | 8-aminoquinoline analogue, Aldehyde, Isocyanide, Azide | 8-Amino-6-methoxyquinoline-tetrazole hybrids | nih.gov |

| Tandem Reaction | Thio-Michael/aza-Morita–Baylis–Hillman | 2-Mercaptoquinolin-3-carbaldehyde, Heterocyclic amines | Tetrazole-containing 4H-thiopyrano[2,3-b]quinolines | nih.gov |

| Building Block Approach | Passerini/Ugi reactions | Tetrazole aldehydes | Complex, drug-like tetrazole-containing molecules | beilstein-journals.org |

Advanced Computational Approaches in Structure-Based Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents while reducing costs and development time. mdpi.comnih.gov For this compound and its analogues, several advanced computational methods are employed to predict biological activity, understand drug-target interactions, and guide synthetic efforts.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the 3D structural properties of a series of compounds and their biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) are used to analyze how steric and electrostatic fields of the molecules influence their potency. mdpi.com By generating contour maps, researchers can identify specific structural regions where modifications (e.g., adding bulky or electron-withdrawing groups) are likely to enhance activity, thereby guiding the design of more potent quinoline derivatives. mdpi.com

Molecular Docking: This is a crucial tool for predicting the binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. mdpi.comacs.org For quinoline-tetrazole derivatives, docking studies have been used to identify potential binding interactions with various targets, including bacterial DNA gyrase, fungal lanosterol (B1674476) 14α-demethylase, and viral proteins. nih.govacs.orgkashanu.ac.ir These simulations help elucidate the mechanism of action and provide a structural basis for the observed biological activity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in the protein upon ligand binding and help assess the stability of the predicted binding poses obtained from molecular docking. nih.gov Advanced techniques like smoothed MD can be used to study the kinetics of ligand binding and unbinding, offering a more complete picture of the drug-target interaction. nih.gov

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions help to identify compounds with favorable drug-like properties early in the discovery process, allowing researchers to focus resources on the most promising candidates. nih.gov

Expansion of this compound as a Privileged Scaffold for Novel Chemical Entities

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a versatile framework for drug design. nih.gov Both the quinoline and tetrazole moieties are independently considered privileged structures, and their combination in this compound creates a hybrid scaffold with immense potential for generating novel chemical entities with diverse pharmacological activities. nih.govhilarispublisher.combeilstein-journals.orgnih.gov

The quinoline ring is a versatile pharmacophore found in drugs with anticancer, antimalarial, antiviral, and anti-inflammatory properties. nih.govmdpi.com It provides a well-understood and synthetically accessible framework that can be readily optimized. nih.gov

The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, a common functional group in many drugs. chemrestech.commdpi.com This substitution can lead to improved pharmacokinetic profiles, including increased metabolic stability and better cell membrane permeability, without sacrificing the necessary interactions with the biological target. hilarispublisher.comchemrestech.com The World Health Organization has recognized the tetrazole ring as an important descriptor in drug design. hilarispublisher.comhilarispublisher.com

The hybridization of these two pharmacophores has led to the discovery of analogues with a broad spectrum of biological activities, supporting the classification of the quinoline-tetrazole framework as a privileged scaffold. hilarispublisher.comnih.gov

Table 2: Reported Biological Activities of Quinoline-Tetrazole Hybrids and Analogues

| Biological Activity | Target/Organism | Example Compound Class | Reference(s) |

| Antimalarial | Plasmodium falciparum | Tetrazole-chloroquine hybrids, 8-Amino-6-methoxyquinoline-tetrazole hybrids | hilarispublisher.com, hilarispublisher.com, nih.gov |

| Antitubercular | Mycobacterium tuberculosis | Tetrazole-nitroimidazole hybrids with quinoline fragments | hilarispublisher.com, hilarispublisher.com |

| Antiviral | Influenza A virus | Tetrazole-containing 4H-thiopyrano[2,3-b]quinolines | nih.gov |

| Anticancer | Various cancer cell lines (e.g., MCF-7, HepG2) | Quinoline-tetrazole hybrids | hilarispublisher.com, hilarispublisher.com |

| Antimicrobial | S. epidermidis, E. coli, C. albicans | Tetrazole derivatives from quinaldic acid | kashanu.ac.ir |

Interdisciplinary Research Integrating Synthesis, Computation, and Mechanistic Biological Inquiry

The development of novel drugs based on the this compound scaffold is a prime example of modern, interdisciplinary research. This approach integrates expertise from synthetic chemistry, computational modeling, and biology to create a synergistic cycle of design, synthesis, and testing.

This integrated workflow typically proceeds as follows:

Design: The process often begins with computational studies. Techniques like molecular docking and 3D-QSAR are used to design novel compounds with predicted high affinity for a specific biological target. mdpi.comacs.org In silico ADMET studies help ensure the designed molecules have drug-like properties. nih.gov

Synthesis: Chemists then develop and execute efficient synthetic routes to create the designed target molecules. This may involve adapting existing methods or developing novel strategies like multicomponent or tandem reactions to access the desired chemical space. nih.govnih.gov The synthesized compounds are fully characterized using spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm their structure and purity. mdpi.comkashanu.ac.irnih.gov

Biological Evaluation: The newly synthesized compounds undergo in vitro testing to determine their biological activity against the intended target (e.g., enzyme inhibition assays) or organism (e.g., antimicrobial MIC determination). nih.govacs.orgnih.gov Cytotoxicity assays are also performed to assess their selectivity. nih.gov

Mechanistic Inquiry: For the most active compounds, further studies are conducted to understand their mechanism of action. Computationally, MD simulations can clarify the dynamics of the drug-target interaction. nih.gov Experimentally, this can involve enzymatic assays or other biological studies to confirm the predicted target engagement. acs.org

This iterative cycle, where biological results and computational insights feed back to guide the design of the next generation of compounds, is crucial for efficiently optimizing lead compounds and accelerating the drug discovery process. mdpi.comacs.orgnih.gov Studies on quinoline-triazole and quinoline-thiazole hybrids have successfully employed this integrated approach, combining synthesis, in vitro evaluation against HIV and microbial strains, and in silico studies (docking, DFT, ADMET) to identify highly potent lead candidates and understand their structure-activity relationships. acs.orgnih.gov

Q & A

Q. What are the common synthetic routes for 6-(1H-tetrazol-5-yl)quinoline, and how are intermediates optimized?

The synthesis typically involves multi-step reactions, such as coupling tetrazole moieties to quinoline scaffolds. For example, a five-step procedure includes: (i) functionalizing quinoline carboxylic acid derivatives, (ii) forming carboxamides, (iii) generating imidoyl chlorides, (iv) cyclizing to tetrazole via [2+3] cycloaddition, and (v) deprotecting functional groups. Key intermediates like 8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carbimidoyl chloride require careful optimization of reaction time and temperature to avoid byproducts .

Q. Why is the tetrazole group significant in medicinal chemistry for quinoline derivatives?

The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. Its ionizable nature mimics carboxylate groups in hydrogen-bonding interactions, making it valuable in designing enzyme inhibitors (e.g., TGF-β inhibitors like AZ12601011) .

Q. How should researchers handle nomenclature and structural reporting for this compound in publications?

Follow IUPAC guidelines and use numerical identifiers (e.g., 1 ) for repeated mentions. For example: "this compound (1 ) was synthesized via..." Ensure spectroscopic data (NMR, HRMS) includes solvent, internal standards, and multiplicity details. Use scientific notation for low concentrations (e.g., 2.3 × 10⁻⁴ mM) .

Q. What safety considerations are critical when working with quinoline-based compounds?

Quinoline is classified as a potential carcinogen by the US EPA. Researchers must conduct genotoxicity assays (e.g., Ames test) for derivatives and implement engineering controls (e.g., fume hoods) to minimize exposure. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) may reduce reactivity but require separate toxicity profiling .

Advanced Research Questions

Q. How can reaction mechanisms for tetrazole-cyclization steps be validated experimentally?

Use isotopic labeling (e.g., ¹⁵N-labeled nitriles) and in-situ FTIR to track intermediates. For example, azide-alkyne cycloadditions can be monitored via Raman spectroscopy to confirm tetrazole formation. Mechanistic studies should compare kinetic data under varying catalysts (e.g., ZnCl₂ vs. CuI) .

Q. What strategies improve the photocatalytic efficiency of this compound in metal-organic frameworks (MOFs)?

Incorporating the compound into MOFs with binuclear/heptanuclear copper clusters enhances charge separation. For example, [Cu₉(L)₁₀(H₂O)₂] MOFs (where L = 6-(1H-tetrazol-5-yl)-2-naphthoic acid) show improved dye degradation via ligand-to-metal charge transfer. Characterization requires single-crystal XRD, XPS, and transient absorption spectroscopy .

Q. How do structural modifications of this compound affect its inhibitory activity against kinases like c-Met or TGF-β?

Substituents at the quinoline 4-position (e.g., trifluoromethylphenyl) enhance hydrophobic binding in kinase pockets. SAR studies should compare IC₅₀ values of analogs using fluorescence polarization assays. For example, AZ12799734’s potency depends on the tetrazole’s spatial orientation relative to the ATP-binding site .

Q. What methodologies resolve contradictions in biological activity data for tetrazole-quinoline hybrids?

Cross-validate assays (e.g., cell-free vs. cell-based) and apply multivariate analysis to account for variables like solubility and off-target effects. For instance, discrepancies in IC₅₀ values for TGF-β inhibitors may arise from differences in cell-line permeability or assay buffer pH .

Q. How can computational modeling guide the design of this compound derivatives for neurotherapeutics?

Molecular docking with kynurenine pathway enzymes (e.g., IDO1) identifies optimal substituents for blood-brain barrier penetration. MD simulations predict binding stability, while QSAR models correlate logP values with anxiolytic efficacy, as seen in selenium-modified quinolines .

Q. What advanced techniques characterize the environmental fate of this compound derivatives?

Use LC-MS/MS to track degradation products in soil/water matrices. Isotope dilution methods quantify bioaccumulation potential, while QSAR models predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on substituent electronegativity .

Methodological Tables

Table 1. Key Synthetic Intermediates for this compound

| Step | Intermediate | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 8-(benzyloxy)quinoline-5-carboxylic acid | HATU/DMF, 25°C, 12 h | 78 | |

| 3 | Quinoline-5-carbimidoyl chloride | SOCl₂, reflux, 4 h | 92 | |

| 5 | Deprotected tetrazole-quinoline | H₂/Pd-C, MeOH, 6 h | 85 |

Table 2. Biological Activity of Selected Tetrazole-Quinoline Derivatives

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| AZ12601011 | TGF-β1 | 3.2 | Cell-based (HEK293) | |

| 4-(3,4-dichlorophenyl)-6-(1H-tetrazol-5-yl)pyrimidine | IDO1 | 2.0 | Enzymatic (cell-free) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.